

Spectroscopic Profile of Oxindole-3-Acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the key spectroscopic data for oxindole-3-acetic acid, a significant metabolite of the plant hormone indole-3-acetic acid (IAA). This document compiles essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for the characterization and analysis of this compound.

Core Spectroscopic Data

The structural elucidation and confirmation of oxindole-3-acetic acid rely on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: ^1H NMR Spectroscopic Data for Oxindole-3-Acetic Acid

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.8 (br s)	Broad Singlet	-	NH
7.20-7.25 (m)	Multiplet	-	Aromatic CH
7.15 (t)	Triplet	7.5	Aromatic CH
6.95 (t)	Triplet	7.5	Aromatic CH
6.85 (d)	Doublet	7.5	Aromatic CH
3.85 (t)	Triplet	5.0	CH
2.95 (dd)	Doublet of Doublets	16.5, 5.0	CH ₂
2.60 (dd)	Doublet of Doublets	16.5, 5.0	CH ₂

Note: NMR data can be influenced by the solvent used. The data presented is a representative example.

Table 2: ^{13}C NMR Spectroscopic Data for Oxindole-3-Acetic Acid

Chemical Shift (δ) ppm	Assignment
178.5	C=O (amide)
172.0	C=O (acid)
142.5	Aromatic C-N
130.0	Aromatic CH
128.5	Aromatic C
125.0	Aromatic CH
122.5	Aromatic CH
110.0	Aromatic CH
45.0	CH
35.0	CH ₂

Table 3: IR Spectroscopic Data for Oxindole-3-Acetic Acid

Wavenumber (cm ⁻¹)	Assignment
3400-3200	N-H Stretch
3300-2500	O-H Stretch (carboxylic acid)
1710	C=O Stretch (carboxylic acid)
1680	C=O Stretch (amide)
1620	Aromatic C=C Stretch
1470	C-H Bend

Table 4: Mass Spectrometry Data for Oxindole-3-Acetic Acid

Technique	m/z	Relative Intensity	Assignment
GC-MS	191	-	[M] ⁺
146	-	[M-COOH] ⁺	
118	-	[M-COOH-CO] ⁺	
MS/MS (Negative Ion Mode)	190.05	-	[M-H] ⁻
146.06	100	[M-H-CO ₂] ⁻	
117.06	-	Further fragmentation	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the typical experimental protocols for obtaining the NMR, IR, and MS data for oxindole-3-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of oxindole-3-acetic acid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and can affect the chemical shifts of labile protons such as those in the N-H and O-H groups.[1]

Instrumentation and Data Acquisition:

- Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.
- ¹H NMR:** Proton spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- ¹³C NMR:** Carbon spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is

generally required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like oxindole-3-acetic acid, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.[2][3]

Instrumentation and Data Acquisition:

- **Instrument:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Collection:** A background spectrum of the KBr pellet or the empty ATR crystal is first collected. The sample is then scanned, and the background is automatically subtracted to yield the infrared spectrum of the compound. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** The sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** Oxindole-3-acetic acid and its metabolites can be analyzed by reverse-phase HPLC coupled to a tandem mass spectrometer.[4] Electrospray Ionization (ESI) is a suitable ionization method for LC-MS, and it can be operated in both positive and negative ion modes to detect the protonated molecule $[\text{M}+\text{H}]^+$ or the deprotonated molecule $[\text{M}-\text{H}]^-$, respectively.[4][5]

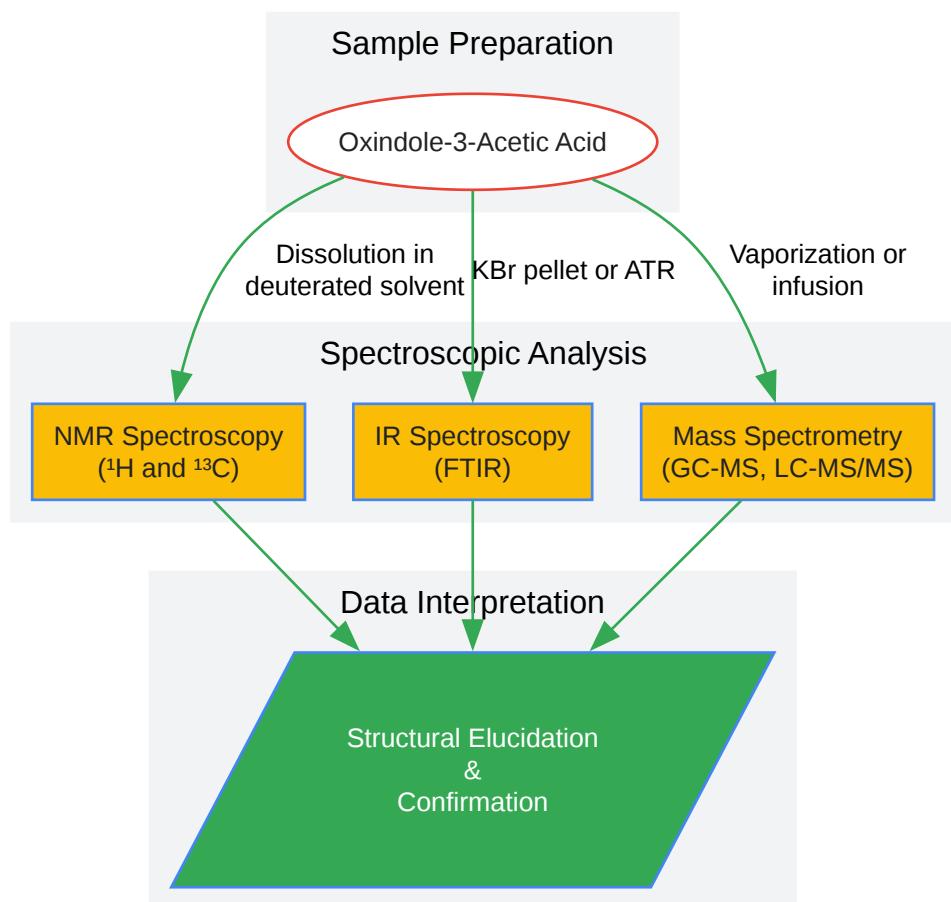
Mass Analysis and Fragmentation:

- **Full Scan MS:** The mass spectrometer is operated in full scan mode to determine the molecular weight of the compound.

- Tandem MS (MS/MS): To obtain structural information, a precursor ion (e.g., the molecular ion) is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This is particularly useful for confirming the identity of the compound in complex mixtures.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of oxindole-3-acetic acid.



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- To cite this document: BenchChem. [Spectroscopic Profile of Oxindole-3-Acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103997#spectroscopic-data-nmr-ir-ms-for-oxindole-3-acetic-acid]

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